5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-chlorophenyl group, a 4-methylpiperidine moiety, and an ethyl side chain. Its molecular formula is estimated as C₁₉H₂₂ClN₄OS, with a molecular weight of approximately 435.4 g/mol (inferred from structural analogs in ) . The ethyl substituent at position 2 may influence pharmacokinetic properties, such as metabolic stability .
Properties
IUPAC Name |
5-[(4-chlorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4OS/c1-3-15-21-19-24(22-15)18(25)17(26-19)16(13-4-6-14(20)7-5-13)23-10-8-12(2)9-11-23/h4-7,12,16,25H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLFLAKLBGNSPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Scientific Research Applications
The compound features a thiazolo-triazole core, which is known for its diverse biological activities. The presence of the piperidine and chlorophenyl groups enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to 5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibit significant antimicrobial activity. A study demonstrated that derivatives with similar structures showed effective inhibition against various bacterial strains, with IC50 values significantly lower than standard antibiotics .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease enzymes. Such inhibition is crucial for developing treatments for conditions like Alzheimer's disease and certain types of infections .
Anticancer Properties
Preliminary studies suggest that the thiazolo-triazole framework may possess anticancer properties. Compounds in this class have been investigated for their ability to induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Study on Antimicrobial Efficacy
A recent study focused on the synthesis of various thiazolo-triazole derivatives, including the compound . The results indicated that these compounds exhibited a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria. The study reported an IC50 value of 1.13 µM against one bacterial strain, highlighting the compound's potential as a new antimicrobial agent .
Enzyme Inhibition Research
In another research effort, derivatives of thiazolo-triazole were tested for their inhibitory effects on urease and AChE. The findings revealed that certain modifications to the molecular structure enhanced enzyme binding affinity, suggesting avenues for optimizing these compounds for therapeutic use against diseases characterized by elevated urease activity, such as urinary tract infections .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key structural analogs differ in aryl substituents, heterocyclic amines, and side chains, impacting physicochemical and biological properties.
Table 1: Comparative Molecular Data
Notes:
- Halogen Effects : Replacement of 4-Cl with 3-Br () increases molecular weight and may alter binding affinity due to bromine’s larger van der Waals radius .
- Heterocyclic Amines : Piperidine (target compound) vs. piperazine () affects solubility; piperazine’s additional nitrogen enables hydrogen bonding, enhancing aqueous solubility .
Pharmacological Activity Insights
Anticancer Potential
- highlights thiazolo-triazol-6-one derivatives with substituents like furan or thiophene exhibiting selective cytotoxicity against HCT116 and HeLa cells. The target compound’s 4-chlorophenyl and ethyl groups may similarly enhance tumor cell penetration .
- Compound 5b () demonstrates anticancer activity with a 4-chlorophenyl group, suggesting the target compound’s analogous substituent could confer comparable effects .
Antimicrobial and Antifungal Activity
- Thiophene-substituted analogs (e.g., 2k in ) show potent antimicrobial activity (LCMS m/z 236 [M+H]⁺), attributed to the electron-rich thiophene moiety. The target compound’s 4-methylpiperidine may instead target bacterial efflux pumps .
- Piperazine-containing derivatives () are hypothesized to inhibit fungal lanosterol 14α-demethylase (PDB: 3LD6) due to nitrogen-rich heterocycles, a trait less pronounced in the target compound’s piperidine group .
Q & A
Q. What are the established synthetic routes for 5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, and how can yield optimization be achieved?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiazolo-triazole core via cyclization of thiourea derivatives under reflux in ethanol or acetonitrile .
- Step 2 : Introduction of the 4-chlorophenyl and 4-methylpiperidine groups via nucleophilic substitution or coupling reactions, often using catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C .
- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time (1–4 hours) significantly impacts yield. Purity (>95%) is achieved through recrystallization in hot acetic acid .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., ethyl group at C2, hydroxyl at C6) and piperidine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₁H₂₆ClN₅OS, MW ≈ 432 g/mol) .
- HPLC : Used to assess purity (>95%) and monitor reaction progress via retention time analysis .
Q. How does the compound’s thiazolo-triazole scaffold influence its neuropharmacological potential?
- Methodological Answer :
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin 5-HT₆ or dopamine D₂ receptors) quantify affinity .
- Functional Assays : Measure cAMP modulation in CHO cells transfected with target receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
